Triphosphate(1-)

説明

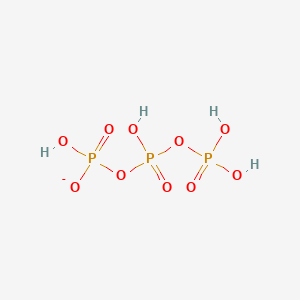

Triphosphate(1-) is a monovalent inorganic anion that consists of triphosphoric acid in which one of the five OH groups has been deprotonated. It is a triphosphate ion and a monovalent inorganic anion. It is a conjugate base of a triphosphoric acid. It is a conjugate acid of a triphosphate(2-).

科学的研究の応用

Biotechnology Applications

Nucleotide Synthesis and Sequencing

Triphosphates are fundamental to DNA and RNA synthesis. Nucleoside triphosphates (NTPs), such as ATP, cytidine triphosphate (CTP), guanosine triphosphate (GTP), and uridine triphosphate (UTP), serve as substrates for polymerases during the synthesis of nucleic acids. This is essential for techniques like:

- Polymerase Chain Reaction (PCR) : Amplifies specific DNA sequences.

- Next-Generation Sequencing (NGS) : Utilizes modified NTPs for high-throughput sequencing technologies.

Table 1: Key Nucleotide Triphosphates in Biotechnology

| Nucleotide Triphosphate | Function | Application |

|---|---|---|

| ATP | Energy currency | Cellular processes |

| dATP | DNA synthesis | PCR, DNA sequencing |

| CTP | RNA synthesis | Transcription |

| GTP | Protein synthesis | Translation |

| UTP | RNA synthesis | Transcription |

Fluorescent Labeling and Imaging

Modified triphosphates are increasingly used in fluorescent labeling to study biomolecules. For instance, alkyne-modified nucleotide triphosphates allow researchers to label specific molecules with fluorescent tags, facilitating the visualization of biological interactions.

Case Study: Fluorescent Analogues

Fluorescent analogues of ATP, such as mant-ATP and deac-ATP, have been utilized to monitor ATPase activities and vesicular ATP release in neurons. These tools enhance our understanding of cellular energy dynamics and signaling pathways .

Therapeutic Applications

RNA Therapy and Vaccines

Modified triphosphates like pseudouridine triphosphate improve the stability of mRNA used in vaccines and therapies. These modifications reduce immunogenicity while enhancing the efficacy of mRNA-based treatments, such as those developed for COVID-19 .

Antiviral Drugs

Triphosphates derived from nucleoside analogs serve as antiviral agents by inhibiting viral replication through incorporation into viral RNA or DNA. This mechanism is critical in developing treatments for various viral infections .

Energy Metabolism

Adenosine triphosphate is the primary energy carrier in biological systems. It fuels numerous cellular processes, including:

- Muscle contraction

- Nerve impulse propagation

- Biosynthetic reactions

Table 2: Role of Adenosine Triphosphate in Cellular Processes

| Process | Description |

|---|---|

| Muscle Contraction | Provides energy for muscle fibers to contract |

| Nerve Impulse Propagation | Fuels the active transport of ions across membranes |

| Chemical Synthesis | Supplies energy for biosynthetic pathways |

Signal Transduction

Guanosine triphosphate is pivotal in signal transduction pathways. It activates G-proteins that relay signals from cell surface receptors to intracellular targets, influencing various physiological processes .

特性

IUPAC Name |

[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXRWKVEANCORM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)OP(=O)(O)OP(=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O10P3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。